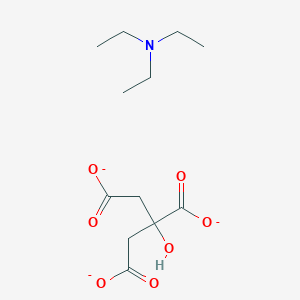
Triethylamine citrates
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylamine citrates are organic compounds formed by the reaction of triethylamine with citric acid. Triethylamine is a tertiary amine with the chemical formula
N(CH2CH3)3
, known for its strong fishy odor and basic properties. Citric acid, on the other hand, is a weak organic acid commonly found in citrus fruits. The combination of these two compounds results in this compound, which are used in various chemical and industrial applications.Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triethylamine citrates are typically synthesized by neutralizing citric acid with triethylamine. The reaction can be represented as follows:
C6H8O7+3N(CH2CH3)3→C6H5O7(N(CH2CH3)3)3+3H2O
This reaction is usually carried out in an aqueous medium at room temperature. The resulting solution is then evaporated to obtain this compound in solid form.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization processes. Citric acid and triethylamine are mixed in stoichiometric amounts in large reactors. The reaction mixture is then subjected to controlled heating and stirring to ensure complete neutralization. The product is purified through crystallization or distillation techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: Triethylamine citrates can undergo various chemical reactions, including:
Oxidation: Triethylamine can be oxidized to form triethylamine oxide.
Reduction: Citric acid can be reduced to form different hydroxy acids.
Substitution: Triethylamine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or alkylating agents in the presence of a base.
Major Products:
Oxidation: Triethylamine oxide.
Reduction: Hydroxy acids and other reduced forms of citric acid.
Substitution: Various substituted amines and esters.
Aplicaciones Científicas De Investigación
Triethylamine citrates have a wide range of applications in scientific research:
Chemistry: Used as a catalyst or reagent in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Employed in the preparation of buffer solutions and as a pH adjuster in biological assays.
Medicine: Investigated for their potential use in drug delivery systems and as intermediates in pharmaceutical synthesis.
Industry: Utilized in the production of polymers, resins, and as an additive in lubricants and coatings.
Mecanismo De Acción
The mechanism of action of triethylamine citrates involves the interaction of triethylamine with various molecular targets. Triethylamine acts as a base, accepting protons from acidic environments, which can alter the pH and influence biochemical pathways. In drug delivery systems, this compound can enhance the solubility and stability of active pharmaceutical ingredients, facilitating their absorption and efficacy.
Comparación Con Compuestos Similares
Triethylamine citrates can be compared with other similar compounds such as:
Diethylamine citrates: Similar in structure but with two ethyl groups instead of three.
Trimethylamine citrates: Contains three methyl groups instead of ethyl groups.
Triisopropylamine citrates: Contains three isopropyl groups, offering different steric and electronic properties.
Uniqueness: this compound are unique due to their balance of basicity and steric hindrance, making them versatile in various chemical reactions and applications. Their ability to form stable salts with citric acid enhances their utility in both research and industrial contexts.
Propiedades
Número CAS |
78871-22-4 |
|---|---|
Fórmula molecular |
C12H20NO7-3 |
Peso molecular |
290.29 g/mol |
Nombre IUPAC |
N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H15N.C6H8O7/c1-4-7(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-6H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-3 |
Clave InChI |
MIGAVRUXPZDYSZ-UHFFFAOYSA-K |
SMILES canónico |
CCN(CC)CC.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


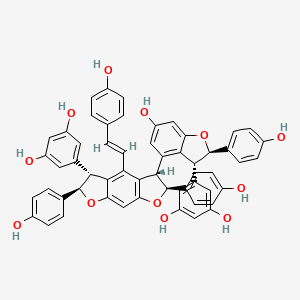
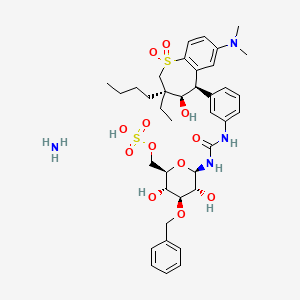
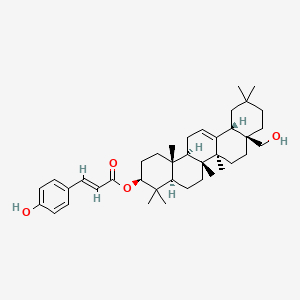


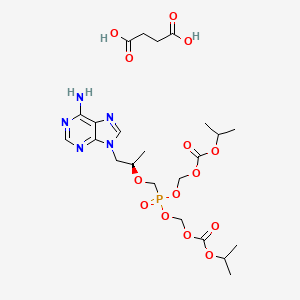


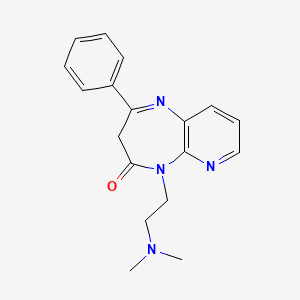
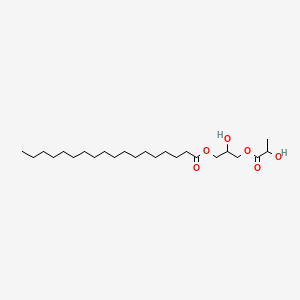

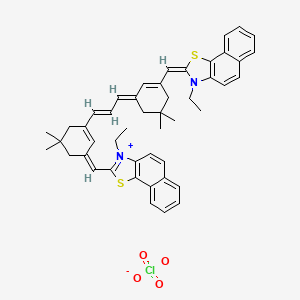

![[(6aR,10aR)-3-(6-cyano-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate](/img/structure/B12774474.png)
